3-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a piperazine moiety and a tert-butylphenylsulfonyl group
Preparation Methods
The synthesis of 3-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, which are known for forming bicyclic structures. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the addition of the tert-butylphenylsulfonyl group via sulfonylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other bicyclic heptene derivatives and piperazine-based molecules. For example:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazine derivatives: Compounds like 1-(4-tert-butylphenyl)piperazine share the piperazine moiety but lack the bicyclic structure, resulting in different pharmacological profiles.
Sulfonyl-containing compounds: Molecules such as sulfonylureas have similar sulfonyl groups but different overall structures, leading to distinct mechanisms of action and applications.
Properties
IUPAC Name |
3-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-23(2,3)17-6-8-18(9-7-17)31(29,30)25-12-10-24(11-13-25)21(26)19-15-4-5-16(14-15)20(19)22(27)28/h4-9,15-16,19-20H,10-14H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEWWNRKBLXNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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